molecular formula C9H13N3O B1474170 6-(Cyclopentylamino)pyridazin-3-ol CAS No. 1211502-98-5

6-(Cyclopentylamino)pyridazin-3-ol

Cat. No.: B1474170
CAS No.: 1211502-98-5
M. Wt: 179.22 g/mol
InChI Key: BEMZVNQDGNIORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cyclopentylamino)pyridazin-3-ol is a pyridazine derivative of significant interest in medicinal chemistry and pharmaceutical research. Pyridazinone scaffolds are recognized for their versatile biological activities and are frequently employed in drug discovery programs. This compound serves as a valuable synthetic intermediate or building block for the construction of more complex molecules targeting a range of therapeutic areas . Research into analogous pyridazin-3-ol compounds indicates potential applications in developing agents for cardiovascular and central nervous system disorders . Furthermore, structurally related 3,6-diamino-pyridazine derivatives are currently being explored in advanced research for their potential as pro-apoptotic agents, highlighting the therapeutic relevance of this chemical class in oncology, particularly for antineoplastic applications . The cyclopentylamino substituent in this specific analog may influence its physicochemical properties and binding characteristics, potentially contributing to enhanced metabolic stability or selectivity in biological systems. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel kinase modulators , or create targeted therapies. This compound is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclopentylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-9-6-5-8(11-12-9)10-7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMZVNQDGNIORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Cyclopentylamino Pyridazin 3 Ol and Analogs

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 6-(cyclopentylamino)pyridazin-3-ol reveals two primary strategic disconnections. The most apparent disconnection is at the C-N bond, separating the pyridazin-3-ol core from the cyclopentylamino moiety. This suggests a synthetic route involving the reaction of a suitably activated pyridazine (B1198779) derivative with cyclopentylamine (B150401).

A second key disconnection breaks the pyridazine ring itself, typically between the two nitrogen atoms and at a C-C bond, leading back to a 1,4-dicarbonyl compound or a related precursor. This approach focuses on constructing the heterocyclic ring as a fundamental step.

Classical and Established Synthetic Routes

The traditional synthesis of pyridazin-3-ol and its amino-substituted derivatives relies on well-established chemical reactions.

Cyclization Reactions for Pyridazine Core Formation

The formation of the pyridazine ring is a cornerstone of this synthetic chemistry. A prevalent method involves the condensation of 1,4-dicarbonyl compounds, such as 4-ketoacids or their derivatives, with hydrazine (B178648). wikipedia.org This reaction proceeds through the formation of a dihydropyridazinone, which can then be oxidized to the aromatic pyridazinone.

Another classical approach is the reaction of maleic anhydride (B1165640) or its derivatives with hydrazine, which directly furnishes the pyridazin-3,6-dione scaffold. Further chemical modifications are then required to arrive at the desired 6-substituted pyridazin-3-ol.

Recent advancements have also explored copper-catalyzed dehydrogenative self-coupling and cyclization of 5-aminopyrazoles to yield pyridazine cores. rsc.orgnih.gov Additionally, inverse electron-demand aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines provide a regioselective route to pyridazine derivatives. organic-chemistry.orgnih.gov

Methodologies for the Introduction of the Cyclopentylamino Moiety

Once the pyridazin-3-ol core is established, the introduction of the cyclopentylamino group is typically achieved through nucleophilic aromatic substitution. A common strategy involves the use of a 6-chloropyridazin-3-ol intermediate. The chlorine atom at the 6-position is susceptible to displacement by an amine, in this case, cyclopentylamine. This reaction is often carried out in a suitable solvent and may be facilitated by the use of a base to neutralize the hydrogen chloride formed during the reaction.

Alternatively, the amino group can be introduced at an earlier stage of the synthesis. For instance, a precursor already bearing the cyclopentylamino group can undergo cyclization to form the pyridazine ring.

Advanced and Novel Synthetic Approaches

Modern organic synthesis seeks to improve efficiency and expand the scope of accessible molecules. This has led to the development of advanced methods for the synthesis of pyridazinone derivatives.

One-Pot Synthesis Strategies for Pyridazinone Derivatives

One-pot syntheses offer significant advantages in terms of time, resources, and environmental impact by combining multiple reaction steps in a single reaction vessel. Several one-pot methods for the preparation of pyridazinone derivatives have been reported. For example, a three-component reaction involving a ketone, glyoxylic acid, and hydrazine can directly yield 6-substituted 3(2H)-pyridazinones. semanticscholar.org Another approach involves the regiosepecific one-pot reaction of N-alkylbarbituric acids with arylglyoxal monohydrates in the presence of hydrazine dihydrochloride. tubitak.gov.tr Furthermore, one-pot strategies have been developed for the synthesis of related fused ring systems like phthalazines and pyridazino-aromatics. nih.gov

Stereoselective and Asymmetric Synthesis Considerations in Pyridazinol Chemistry

While this compound itself is achiral, the principles of stereoselective and asymmetric synthesis are crucial when considering analogs with stereocenters. The development of asymmetric methods allows for the synthesis of enantiomerically pure compounds, which is often essential for their biological activity.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. For instance, a multicomponent cascade reaction utilizing an organocatalytic Michael reaction followed by intermolecular α-amination and intramolecular hemiaminalization has been used to prepare chiral hexahydropyridazines with high stereoselectivity. nih.gov Asymmetric dearomatization of pyridazines using a chiral copper hydride catalyst has also been demonstrated, providing a route to enantioenriched C4-functionalized heterocycles. nih.gov These advanced methods highlight the potential for creating complex and stereochemically defined pyridazinol derivatives.

Application of Flow Chemistry and Continuous Processing in Pyridazinol Synthesis

Flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch methods, particularly for the synthesis of heterocyclic compounds like pyridazinols. mdpi.com This approach involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govyoutube.com The enhanced heat and mass transfer in flow reactors, due to their high surface-area-to-volume ratio, leads to improved reaction efficiency, higher yields, and better reproducibility. nih.gov Furthermore, flow chemistry enhances the safety profile of reactions, especially those involving hazardous reagents or intermediates, by minimizing the volume of reactive species at any given time. youtube.comresearchgate.net

Key Advantages of Flow Chemistry in Synthesis:

FeatureAdvantage
Enhanced Control Precise manipulation of temperature, pressure, and residence time.
Improved Safety Minimization of hazardous material volume at any point in time.
Increased Efficiency Higher throughput and streamlined multi-step syntheses. researchgate.net
Scalability Easier transition from laboratory-scale to industrial production. nih.gov
Reproducibility Consistent product quality due to uniform reaction conditions. nih.gov

Transition Metal-Catalyzed Coupling Reactions in Pyridazinol Synthesis

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.chnih.gov These reactions are instrumental in the functionalization of heterocyclic cores, including the pyridazine scaffold. aminer.org The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

In the context of pyridazinol synthesis, these coupling reactions allow for the introduction of a wide array of substituents onto the pyridazine ring, enabling the creation of diverse chemical libraries for drug discovery. acs.org For example, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups at specific positions on the pyridazine core. mdpi.com Similarly, Negishi and Stille couplings, which utilize organozinc and organotin reagents respectively, offer alternative routes for C-C bond formation. nih.govuni-muenchen.de The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. The versatility of these methods makes them indispensable for the synthesis of complex pyridazinol analogs with tailored biological activities.

Commonly Used Transition Metal-Catalyzed Coupling Reactions:

Reaction NameOrganometallic ReagentElectrophile
Suzuki-Miyaura OrganoboronOrganohalide/Triflate
Negishi OrganozincOrganohalide/Triflate
Stille OrganotinOrganohalide/Triflate
Heck AlkeneOrganohalide/Triflate
Sonogashira Terminal AlkyneOrganohalide/Triflate
Ullmann -Aryl Halides (Copper-mediated) chemie-brunschwig.ch

Derivatization Chemistry and Analogue Synthesis of this compound

The hydroxyl group of the pyridazinol core is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially altered physicochemical and biological properties. Derivatization of this hydroxyl group can be achieved through various chemical transformations. nih.gov For instance, spectroscopic techniques such as ³¹P NMR can be utilized to quantify hydroxyl groups after derivatization with a phosphitylation agent. nih.gov

The cyclopentyl ring of this compound offers another avenue for structural diversification. Functionalization of this aliphatic ring can introduce new pharmacophoric features and modulate the compound's interaction with biological targets. Strategies for cyclopentyl ring functionalization often involve the introduction of substituents at various positions on the ring.

For example, chiral ligands derived from natural products like pinene have been used in the synthesis of metal complexes, showcasing how functionalized cyclic systems can be incorporated into larger molecular scaffolds. mdpi.com While direct functionalization of the existing cyclopentyl ring can be challenging, an alternative approach is to synthesize analogs with pre-functionalized cyclopentylamine building blocks. This allows for the introduction of a wide range of functional groups, such as hydroxyl, amino, or carboxyl groups, onto the cyclopentyl moiety before its attachment to the pyridazine core.

The pyridazine core itself provides multiple positions for substitution, allowing for extensive diversification of the this compound scaffold. acs.orgacs.org The introduction of different substituents on the pyridazine ring can significantly influence the electronic properties and steric profile of the molecule, which in turn can affect its biological activity.

A variety of synthetic strategies can be employed to achieve this diversification. For instance, nucleophilic aromatic substitution reactions can be used to introduce different amine or alkoxy groups at specific positions on the pyridazine ring. Transition metal-catalyzed cross-coupling reactions, as discussed previously, are also invaluable for attaching a wide range of aryl, heteroaryl, and alkyl groups to the pyridazine core. acs.org The ability to tolerate a diverse range of functional groups on the coupling partners makes these methods particularly powerful for generating large libraries of pyridazinol analogs for structure-activity relationship (SAR) studies. acs.org

Reaction Mechanism Elucidation in the Synthesis of this compound

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The synthesis of the pyridazinone core typically involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative. acs.org

A key step in many synthetic routes is the formation of the pyridazine ring. This often proceeds through a cyclocondensation reaction. For example, the reaction of a γ-keto acid with hydrazine hydrate (B1144303) leads to the formation of a 6-substituted-3(2H)-pyridazinone. acs.org The mechanism of this reaction involves initial formation of a hydrazone followed by intramolecular cyclization and dehydration.

Further functionalization, such as the introduction of the cyclopentylamino group, often occurs via a nucleophilic substitution reaction on a halogenated pyridazine intermediate. For instance, a 3-chloropyridazine (B74176) derivative can react with cyclopentylamine, where the amine acts as a nucleophile, displacing the chloride to form the final product. The elucidation of these mechanistic pathways relies on a combination of experimental studies, including kinetic analysis and the isolation and characterization of reaction intermediates, as well as computational modeling.

The catalytic cycle of transition metal-catalyzed cross-coupling reactions used for derivatization typically involves three fundamental steps:

Oxidative Addition: The low-valent transition metal catalyst inserts into the carbon-halide bond of the pyridazine electrophile. nih.govyoutube.com

Transmetalation: The organic group from an organometallic reagent is transferred to the transition metal center, replacing the halide. nih.govyoutube.com

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the C-C bond and regenerating the active catalyst. nih.govyoutube.com

Theoretical and Computational Investigations of 6 Cyclopentylamino Pyridazin 3 Ol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules at the electronic level. These methods have been applied to pyridazine (B1198779) derivatives to understand their electronic structure, geometry, and reactivity.

Electronic Structure Analysis and Molecular Geometry Optimization of 6-(Cyclopentylamino)pyridazin-3-ol

The electronic structure and geometry of this compound can be elucidated through computational methods. DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, are commonly employed to optimize the molecular geometry and determine electronic properties. researchgate.netnih.gov

The molecular structure features a pyridazine ring substituted with a cyclopentylamino group and a hydroxyl group. vulcanchem.com The presence of the pyridazine ring, with its two nitrogen atoms, along with the hydroxyl and amino groups, makes the molecule polar and capable of forming hydrogen bonds. vulcanchem.com Geometry optimization would reveal the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. This optimized structure represents the lowest energy conformation of the molecule.

Electronic structure analysis provides information about the distribution of electrons within the molecule. This includes the determination of molecular orbitals, electron density, and electrostatic potential. These properties are crucial for understanding the molecule's reactivity and how it will interact with other molecules.

Conformational Analysis and Tautomerism Studies of Pyridazinol Derivatives

Pyridazinone derivatives can exist in different conformations and tautomeric forms. researchgate.netresearchgate.netresearchgate.net Conformational analysis of related N-acylated bicyclic pyridazine derivatives has been performed using semi-empirical AM1 calculations and temperature-dependent 1H-NMR measurements, revealing energy barriers for bond rotation. researchgate.net For this compound, the cyclopentyl group can adopt various puckered conformations, and rotation around the C-N bond connecting the cyclopentylamino group to the pyridazine ring is possible. Computational methods can be used to calculate the energy of these different conformations to identify the most stable ones.

A significant aspect of pyridazinol chemistry is the potential for tautomerism. Pyridazin-3-ol can exist in equilibrium with its tautomeric form, pyridazin-3(2H)-one. researchgate.netresearchgate.net Theoretical studies on pyridazin-3(2H)-one using DFT have shown that it can convert to pyridazin-3-ol. researchgate.net This tautomerism is a key feature of pyridazinone derivatives and can be influenced by the solvent. researchgate.netmdpi.comnih.gov For this compound, the equilibrium between the -ol and the -one tautomers is an important consideration for its chemical behavior. The stability of these tautomers can be evaluated using computational methods, which can also shed light on the energy barrier for their interconversion. researchgate.net

Table 1: Tautomeric Forms of this compound

Tautomeric FormStructure
This compound(Structure of the -ol form)
6-(Cyclopentylamino)pyridazin-3(2H)-one(Structure of the -one form)

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions for this compound

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO and LUMO can be calculated using DFT methods. researchgate.net The distribution of these orbitals over the molecule indicates the most probable sites for nucleophilic and electrophilic attack. This analysis is crucial for predicting how the molecule will react with other chemical species and for understanding its potential role in chemical reactions. youtube.com

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

In Silico Screening for Potential Biological Target Identification of this compound

In silico screening methods are used to computationally identify potential biological targets for a given compound. nih.gov These methods can involve ligand-based approaches, which compare the compound to known active ligands, or structure-based approaches, which dock the compound into the binding sites of various proteins. nih.gov

For this compound, its structural similarity to other pyridazinone derivatives with known biological activities provides a starting point for target identification. Pyridazinone derivatives have been investigated for a variety of biological activities, including as anti-inflammatory agents by inhibiting enzymes like phosphodiesterase 4 (PDE4) and cyclooxygenase (COX). nih.govnih.gov They have also been studied for their potential in treating Alzheimer's disease by targeting acetylcholinesterase (AChE) and amyloid-beta aggregation, as well as for their vasorelaxant activity. nih.govnih.gov

An in silico screening campaign for this compound could therefore involve docking it against a panel of these and other relevant biological targets to predict its potential bioactivity.

Binding Mode Analysis of this compound within Predicted Protein Active Sites

Once potential protein targets are identified, molecular docking can be used to analyze the specific interactions between this compound and the amino acid residues in the protein's active site. This analysis reveals the binding mode of the compound, including the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

For example, if docked into the active site of PDE4B, the pyridazinone moiety might form key interactions, while the cyclopentylamino group could occupy a specific pocket, influencing potency and selectivity. nih.gov The analysis of the binding mode provides a rational basis for understanding the compound's potential biological activity and can guide the design of new derivatives with improved properties.

Table 2: Potential Biological Targets for Pyridazinone Derivatives

Biological TargetTherapeutic AreaReference
Phosphodiesterase 4 (PDE4)Anti-inflammatory nih.gov
Cyclooxygenase (COX)Anti-inflammatory, Analgesic nih.gov
Acetylcholinesterase (AChE)Alzheimer's Disease nih.gov
Amyloid-beta (Aβ) AggregationAlzheimer's Disease nih.gov
Endothelial Nitric Oxide Synthase (eNOS)Vasodilation nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For various pyridazinone derivatives, these models are instrumental in predicting the bioactivity of new analogs and guiding the design of more potent molecules. researchgate.netnih.gov

Development of Predictive Models for In Vitro Activity Profiles

For classes of compounds like pyridazinone derivatives, researchers develop predictive QSAR models using statistical methods such as multiple linear regression and artificial neural networks. These models correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined in vitro activities, such as enzyme inhibition or receptor binding. mdpi.com For instance, 3D-QSAR studies on pyrazolo-pyridazinone derivatives have been used to create models that reliably predict their bioactivities. researchgate.netnih.gov However, no such specific models have been published for this compound.

Pharmacophore Modeling and Critical Feature Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For some pyridazinone analogs, pharmacophore models have been developed to understand the critical features required for their interaction with biological targets. mdpi.com These models typically highlight the importance of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For example, in silico mapping of some pyridazin-3-one derivatives was performed to deduce their compatibility with a pharmacophore model. No specific pharmacophore model for this compound has been described in the available literature.

Predicted Drug-Likeness and Physiochemical Properties (In Silico Parameters)

Computational Assessment of Molecular Descriptors (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. This rule assesses molecular properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While in silico ADMET profiles for some pyridazinone derivatives have been predicted and found to be in line with Lipinski's rules, a specific analysis for this compound is not available. researchgate.net

Table 1: General Lipinski's Rule of Five Parameters

ParameterGuideline
Molecular Weight≤ 500 Da
LogP (octanol-water partition coefficient)≤ 5
Hydrogen Bond Donors≤ 5
Hydrogen Bond Acceptors≤ 10

This table represents the general parameters of Lipinski's Rule of Five and not specific calculated values for this compound.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

ADME properties determine the fate of a drug in the body. Computational models can predict these properties, offering insights into a compound's pharmacokinetic profile at an early stage of drug development. These predictions can include parameters like gastrointestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential for toxicity. Studies on various pyridazinone derivatives have included in silico ADMET analyses to assess their pharmacokinetic properties. researchgate.net However, specific predicted ADME data for this compound has not been reported in the reviewed sources.

Table 2: Commonly Predicted In Silico ADME Properties

ADME PropertyDescription
Absorption Prediction of human intestinal absorption and Caco-2 cell permeability.
Distribution Prediction of plasma protein binding and blood-brain barrier penetration.
Metabolism Prediction of inhibition or substrate activity for key cytochrome P450 (CYP) enzymes.
Excretion Prediction of renal clearance and potential for active transport.
Toxicity Prediction of potential for hepatotoxicity, cardiotoxicity, and mutagenicity.

This table outlines the types of ADME properties that are typically predicted using in silico methods for drug candidates. Specific values for this compound are not available.

Structure Activity Relationship Sar Studies of 6 Cyclopentylamino Pyridazin 3 Ol Derivatives

Design Principles for Comprehensive SAR Exploration of Pyridazinol Scaffolds

The pyridazinone core is a privileged scaffold in medicinal chemistry, recognized for its synthetic tractability and its presence in numerous biologically active compounds. nih.govnih.gov Its utility stems from several key design principles that allow for a thorough exploration of chemical space.

Design strategies often involve treating the pyridazinol core as a central scaffold from which different functional groups can be projected to probe the binding pocket of a biological target. The goal is to construct a comprehensive understanding of how modifications affect activity. nih.gov This involves creating libraries of compounds with variations at each accessible position to map out the SAR landscape.

Impact of Cyclopentyl Moiety Modifications on In Vitro Activity and Selectivity

The 6-amino substituent is a critical determinant of activity in many pyridazinone series. The cyclopentyl group in 6-(cyclopentylamino)pyridazin-3-ol serves as a bulky, lipophilic moiety that occupies a specific region of the target's binding site. While direct SAR studies on modifications to this specific cyclopentyl group are not extensively detailed in the reviewed literature, the principles of medicinal chemistry allow for postulation on the impact of such changes.

The insertion of five- and six-carbon rings is known to affect the biological activity of heterocyclic compounds. mdpi.com Modifications to the cyclopentyl ring would likely aim to achieve several objectives:

Probing Steric Limits: Replacing the cyclopentyl group with smaller (cyclobutyl) or larger (cyclohexyl) cycloalkyl groups would reveal the size constraints of the binding pocket.

Altering Lipophilicity: Introducing polar functional groups (e.g., hydroxyl, amino) onto the cyclopentyl ring would decrease lipophilicity and could introduce new hydrogen bonding interactions, potentially improving solubility and selectivity.

Enhancing Binding Affinity: Adding substituents that can form specific interactions (e.g., a phenyl group for π-stacking) could lead to more potent compounds.

The selectivity of these analogs would also be a key focus. Modifications that favor interaction with the target enzyme over off-target proteins are highly desirable. For example, a subtle change in the size or shape of the cycloalkyl group could significantly alter the selectivity profile by discriminating between the binding sites of closely related proteins.

Influence of Substituents on the Pyridazine (B1198779) Ring on In Vitro Activity Profiles

The substitution pattern on the pyridazine ring itself has a profound impact on the in vitro activity of pyridazinol derivatives. Studies on related pyridazinone compounds have demonstrated that even minor changes can lead to significant shifts in potency and biological action.

A key finding is that halogen substitution on the pyridazine core is a major determinant of cytotoxic activity. nih.gov Specifically, the presence of a halogen atom at the C-5 position was found to be crucial for the activity of certain 6-pyridazinones. nih.gov Furthermore, introducing an additional halogen at the C-4 position was shown to increase cytotoxic activity. nih.gov

In other studies focusing on antibacterial activity, SAR exploration of 4-(aryl)-6-phenylpyridazin-3(2H)-one derivatives revealed clear trends. The nature of the substituent on the 4-position aryl ring significantly modulated the minimum inhibitory concentration (MIC) against various bacterial strains. For example, in one series, a compound featuring a fluorine atom on the aryl ring (Compound 7) showed broad and significant activity against multiple bacterial species. semanticscholar.orgresearchgate.net The hydrolysis of ester groups appended to the pyridazinone nitrogen to their corresponding carboxylic acids (e.g., Compound 13) was also found to increase antibacterial activity against certain Gram-negative bacteria. semanticscholar.orgresearchgate.net

The following table summarizes the antibacterial activity of a series of 4,6-disubstituted pyridazinone derivatives, illustrating the influence of substituents.

Compound IDR1 (at C6)R2 (at C4)R3 (at N2)Activity (MIC in µM) vs A. baumanniiActivity (MIC in µM) vs P. aeruginosa
3 PhenylPhenylH>36.21>36.21
7 Phenyl4-FluorophenylH7.815.6
8 PhenylPhenyl-CH2COOEt>35.18>35.18
12 Phenyl4-Fluorophenyl-CH2COOEt>31.98>31.98
13 PhenylPhenyl-CH2COOH14.9729.94
15 Phenyl4-Chlorophenyl-CH2COOH7.8515.7

Data sourced from studies on 4,6-disubstituted pyridazinone derivatives. semanticscholar.orgresearchgate.net

This data clearly shows that substitution at positions C4 and N2 dramatically influences antibacterial potency. The introduction of a 4-fluorophenyl group at C4 (Compound 7 vs. 3) and conversion of the N2-ester to a carboxylic acid (Compound 15 vs. its ester precursor) significantly enhanced activity.

Stereochemical Effects on Structure-Activity Relationships of Cyclopentylaminopyridazinols

Stereochemistry is a critical factor in the interaction between a small molecule and its biological target. The three-dimensional arrangement of atoms can dictate whether a compound fits correctly into a binding site. For derivatives of this compound, stereoisomers could arise from chiral centers on a substituted cyclopentyl ring or from atropisomerism due to restricted rotation.

While specific stereochemical studies on this compound were not found, research on related rigid pyridazinone structures highlights the importance of this aspect. In a study of tricyclic pyridazinone derivatives as potential STAT3 inhibitors, compounds were synthesized as a racemic mixture. rsc.org Following enantiomeric separation, it was discovered that the biological activity resided predominantly in one enantiomer. The (S)-(-) isomer was found to be twice as potent as the (R)-(+) isomer, demonstrating clear stereoselectivity in binding. rsc.org This difference underscores that even for scaffolds that appear planar, the introduction of substituents can create stereocenters that must be investigated to optimize activity. This principle would directly apply to the development of this compound analogs where, for instance, a substituent on the cyclopentyl ring would create a chiral center.

Ligand Efficiency and Lipophilic Efficiency Assessment of this compound Analogs

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE or LLE) are used to assess how effectively a compound achieves its potency relative to its size and lipophilicity. nih.govsciforschenonline.org These parameters help guide lead optimization towards candidates with more "drug-like" properties, avoiding issues like poor solubility, high metabolic clearance, and off-target toxicity that often accompany excessive lipophilicity ("molecular obesity"). sciforschenonline.org

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It helps identify small, efficient fragments that can be grown into potent leads.

Lipophilic Efficiency (LipE) is defined as the pIC₅₀ minus the logP (a measure of lipophilicity). wikipedia.org It assesses the balance between potency and lipophilicity. A high LipE is desirable, as it indicates that potency is being achieved without a disproportionate increase in lipophilicity. sciforschenonline.org Empirical data suggests that quality drug candidates often exhibit a high LipE, with a value >6 sometimes cited as a benchmark, though this can be target-dependent. wikipedia.orgnih.gov

The following interactive table provides a hypothetical assessment of a series of this compound analogs, demonstrating how these efficiency metrics would be applied in an optimization campaign.

Analog IDModificationpIC₅₀cLogPHeavy Atom CountLigand Efficiency (LE)¹Lipophilic Efficiency (LipE)²
1 Parent Compound6.52.5150.594.0
2 Add C4-Chloro7.23.2160.624.0
3 Add C5-Bromo7.43.6160.633.8
4 C4-Cl, C5-Br8.14.3170.653.8
5 Add C4-Methoxy7.02.3170.564.7
6 N2-Methyl6.62.8160.573.8

¹LE calculated as (1.37 * pIC₅₀) / Heavy Atom Count. ²LipE calculated as pIC₅₀ - cLogP. Values are illustrative.

In this hypothetical series, Analog 2 shows an increase in potency over the parent compound (Analog 1), and importantly, the LipE remains constant, suggesting the potency gain is balanced. Analogs 3 and 4 show further potency increases, but their LipE values decrease, indicating these gains come at the cost of higher lipophilicity, a potentially undesirable trait. Analog 5 represents a more efficient optimization path, as it improves LipE by increasing potency while simultaneously decreasing lipophilicity. This type of analysis is essential for selecting the most promising candidates for further development.

Biochemical and Mechanistic Investigations of 6 Cyclopentylamino Pyridazin 3 Ol in Vitro

Enzyme Inhibition and Activation Studies (Cell-Free and In Vitro Cellular Assays)

Assessment of Specific Enzyme Target Interactions (e.g., Kinases, Reductases, Hydrolases)

Currently, there is a lack of publicly available scientific literature detailing specific in vitro studies on the direct interaction of 6-(Cyclopentylamino)pyridazin-3-ol with enzymes such as kinases, reductases, or hydrolases. While the broader class of pyridazinone derivatives has been investigated for a wide range of pharmacological activities, including enzyme inhibition, specific data for this particular compound is not available.

The pyridazinone scaffold is a common feature in molecules designed to target various enzymes. For instance, different substituted pyridazinone derivatives have been explored as inhibitors of phosphodiesterase 4 (PDE4), which is a hydrolase. However, no studies have explicitly reported the screening or detailed assessment of this compound against PDE4 or other hydrolases.

Similarly, the field of kinase inhibition has seen the development of numerous compounds containing heterocyclic rings, including pyridazines. These compounds are often evaluated for their ability to inhibit protein kinases, which play crucial roles in cellular signaling pathways. Despite the structural similarity of the pyridazine (B1198779) core to known kinase inhibitors, there are no specific reports of this compound being tested in kinase inhibition assays.

Investigations into the effects of pyridazinone derivatives on reductases are also an area of research, but again, specific data for this compound is absent from the current scientific literature.

Kinetic Analysis of Enzyme Modulation by this compound

Due to the absence of studies identifying specific enzyme targets for this compound, no kinetic analyses of its modulatory effects on enzymes have been reported. Kinetic studies, which are essential for understanding the mechanism of enzyme inhibition or activation (e.g., competitive, non-competitive, or uncompetitive), are typically conducted after an initial screening identifies a significant interaction between a compound and an enzyme. Without this initial finding, the detailed kinetic characterization of this compound's enzymatic activity remains an uninvestigated area.

Receptor Binding and Ligand Affinity Profiling (In Vitro Assays)

Characterization of Binding to Specific Receptor Classes

There is no available data from in vitro receptor binding assays to characterize the affinity of this compound for any specific receptor classes. Receptor binding assays are fundamental in pharmacological research to determine whether a compound can interact with cell surface or intracellular receptors, which can in turn initiate or block a biological response. The potential of this compound to act as a ligand for receptors such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors has not been documented in the scientific literature.

Competitive Binding Studies with Reference Ligands in In Vitro Systems

In the absence of any identified receptor targets for this compound, no competitive binding studies have been performed. Such studies are used to determine a compound's affinity for a receptor by measuring its ability to displace a known reference ligand. This type of analysis is crucial for understanding the potency and selectivity of a compound for a particular receptor, but it presupposes the identification of a receptor to which the compound binds.

Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

There is a lack of published research on the direct interactions of this compound with biological macromolecules such as DNA, RNA, or proteins (other than the enzyme and receptor interactions discussed above). Studies investigating the potential for this compound to intercalate with DNA, bind to RNA structures, or interact with other cellular proteins have not been reported. Therefore, its profile regarding these fundamental biological interactions remains unknown.

In Vitro DNA Intercalation and Groove Binding Studies

The pyridazin-3(2H)-one scaffold, a core component of this compound, has been identified as a promising framework for the design of molecules that interact with DNA. nih.govnih.govresearchgate.net Research into novel aryl guanidinium (B1211019) analogues featuring the pyridazin-3(2H)-one core has suggested their potential as DNA minor groove binders. nih.govnih.govresearchgate.net The hypothesis is that replacing a traditional phenyl group with the pyridazin-3(2H)-one moiety could enhance the molecule's ability to form hydrogen bonds within the DNA minor groove, a critical factor for stabilizing the drug-DNA complex. nih.gov

While direct studies on this compound are not extensively documented in the reviewed literature, the foundational research on related compounds provides a strong basis for its potential mechanism. The investigation of various pyridazin-3(2H)-one-based guanidines involved DNA UV-thermal denaturation experiments to assess their DNA binding affinity. nih.govnih.govresearchgate.net For instance, certain bis-guanidinium compounds with this core structure demonstrated a bien que faible affinité de liaison à l'ADN. nih.govnih.govresearchgate.net Molecular docking studies have been instrumental in proposing these compounds as minor groove binders, suggesting that the placement and orientation of cationic groups on the pyridazinone ring influence DNA binding affinity. nih.govnih.gov

Protein-Ligand Interaction Fingerprinting Beyond Binding Affinity

Protein-Ligand Interaction Fingerprinting (PLIF) is a computational method that transcends simple binding affinity measurements by providing a detailed, bitstring representation of the interactions between a ligand and a protein target. nih.gov This technique converts complex 3D structural information from docking or crystallographic studies into a 1D fingerprint, which systematically catalogues specific types of interactions such as hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking with individual amino acid residues in the binding pocket. nih.govresearchgate.net

The primary advantage of PLIF is its ability to reveal the specificity of interaction patterns, which is often more critical for understanding a compound's mechanism of action and for lead optimization than the docking score alone. nih.gov By comparing the interaction fingerprints of different ligands, researchers can identify key residues responsible for activity, distinguish between agonist and antagonist binding modes, and guide scaffold hopping efforts to discover novel chemical entities with desired interaction profiles. nih.govmdpi.com Various software tools, including open-source options like PyPLIF, have been developed to facilitate the generation and analysis of these fingerprints. nih.gov

For this compound, applying PLIF would involve docking the compound into the binding sites of putative protein targets. The resulting interaction fingerprint would provide a granular view of its binding mode. For example, the analysis could reveal whether the pyridazinone ring's nitrogen atoms act as hydrogen bond acceptors, if the hydroxyl group donates a hydrogen bond, and how the cyclopentyl group engages in hydrophobic interactions within the protein's binding pocket. This detailed understanding is invaluable for structure-activity relationship (SAR) studies and for rationally designing derivatives with improved potency and selectivity.

Table 1: Illustrative Protein-Ligand Interaction Fingerprint (PLIF) Data for a Hypothetical Target

Interaction TypeResiduePresent (1) / Absent (0)
Hydrogen Bond (Acceptor)TYR 851
Hydrogen Bond (Donor)LYS 331
Hydrophobic InteractionLEU 831
Hydrophobic InteractionVAL 271
Hydrophobic InteractionILE 1451
π-π StackingPHE 1680
Salt BridgeASP 1440

Cellular Mechanism of Action Studies (In Vitro Cell Lines)

Pathway Analysis in Model Cell Systems (e.g., Gene Expression, Protein Phosphorylation)

Pathway analysis in relevant cell models is crucial for elucidating the cellular mechanisms through which a compound exerts its effects. For derivatives of the pyridazin-3-one class, studies have explored their impact on specific signaling pathways. For example, a recent investigation into novel pyridazin-3-one derivatives designed as vasorelaxants demonstrated their ability to modulate the endothelial nitric oxide synthase (eNOS) pathway in isolated rat thoracic aorta. nih.gov Specifically, the most potent compounds were shown to significantly increase the mRNA expression of eNOS, leading to an upregulation of nitric oxide (NO) production. nih.gov

This type of analysis, focusing on changes in gene expression or the phosphorylation status of key proteins, provides direct evidence of a compound's engagement with cellular signaling cascades. While direct pathway analysis data for this compound is not available, the precedent set by related compounds suggests potential avenues of investigation. For instance, if the compound were screened for anticancer activity, pathway analysis might involve examining its effects on cell cycle regulation, apoptosis-related proteins (e.g., caspases, Bcl-2 family), or key cancer-related signaling pathways like MAPK or PI3K/Akt. A sulforhodamine B (SRB) assay used to screen tricyclic pyridazinone derivatives showed that most had no significant growth inhibition on sixty different human tumor cell lines, indicating the importance of specific structural features for activity. mdpi.com

Table 2: Representative Gene Expression Data for a Related Pyridazinone Derivative

GeneTreatment GroupFold Change in mRNA Expression (vs. Control)p-value
eNOSCompound 5d+83.6%<0.001
eNOSCompound 5e+140.3%<0.001
eNOSNitroglycerin+186.5%<0.001
Data adapted from studies on pyridazin-3-one derivatives with vasorelaxant activity. nih.gov

Phenotypic Screening in Non-Human Cell Models (e.g., microbial cultures, isolated primary cells)

Phenotypic screening in non-human cell models serves as a primary method to identify the biological activities of novel chemical entities. The pyridazine and pyridazin-3(2H)-one scaffolds have been the subject of numerous studies investigating their antimicrobial properties. nih.govresearchgate.netmdpi.com These screens typically involve exposing various microbial cultures to the test compounds and measuring the inhibition of growth.

Research on new pyridazinium and pyridazinone derivatives has demonstrated a range of antimicrobial and antifungal activities. nih.govmdpi.com For example, studies have reported activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, and the fungus Candida albicans. nih.govmdpi.com The pattern of activity is often dependent on the specific substitutions on the pyridazine core. nih.gov For instance, certain saturated pyrrolopyridazine derivatives show greater activity against Pseudomonas aeruginosa and Candida albicans, while partially saturated analogues are more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov

In addition to microbial models, isolated primary cells are used for phenotypic screening. As mentioned previously, pyridazin-3-one derivatives have been evaluated for their vasorelaxant effects on isolated pre-contracted rat thoracic aorta, a non-human primary cell model system. nih.gov This demonstrates the utility of such models in identifying a compound's physiological effects. A phenotypic screen of this compound in these systems would be a logical first step to characterize its potential therapeutic activities, such as antimicrobial or cardiovascular effects.

Table 3: Summary of Antimicrobial Activity for Related Pyridazine/Pyridazinone Derivatives

Microbial StrainClass of CompoundObserved ActivityReference
Staphylococcus aureusPyridazinium derivativesActive nih.gov
Staphylococcus aureus (MRSA)Pyridazinone derivativesPotent Activity (MIC: 3.74–8.92 µM) mdpi.com
Bacillus subtilisPyridazinium derivativesActive nih.gov
Pseudomonas aeruginosaPyridazinium derivativesActive nih.gov
Pseudomonas aeruginosaPyridazinone derivativesPotent Activity (MIC: 3.74–8.92 µM) mdpi.com
Escherichia coliPyridazinium derivativesActive nih.gov
Candida albicansPyridazinium derivativesActive nih.gov

Advanced Analog Design and Strategic Development for 6 Cyclopentylamino Pyridazin 3 Ol

Bioisosteric Replacement Strategies in the 6-(Cyclopentylamino)pyridazin-3-ol Core

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of a functional group with another that retains similar physical and chemical properties, thereby aiming for comparable biological activity. biosyn.comtechnologynetworks.com This strategy is pivotal in fine-tuning the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound. For the this compound scaffold, bioisosteric modifications can be envisioned at several positions to modulate its activity and physicochemical characteristics.

The pyridazin-3-ol core itself is a bioisostere of other cyclic structures and is known for its role in a variety of biologically active compounds. nih.gov Modifications can be systematically applied to the cyclopentylamino group, the pyridazinol ring, and the hydroxyl group.

Cyclopentylamino Moiety: The cyclopentyl group can be replaced with other cyclic or acyclic alkyl groups to probe the steric and lipophilic requirements of the binding pocket. For instance, replacing the cyclopentyl ring with smaller (cyclobutyl) or larger (cyclohexyl) rings can alter the fit within a target protein. Aromatic rings, such as a phenyl group, could also be introduced to explore potential pi-stacking interactions.

Pyridazinol Ring: The nitrogen atoms within the pyridazine (B1198779) ring are crucial for its electronic properties and hydrogen bonding capabilities. Bioisosteric replacement of the pyridazine core could involve substituting it with other heterocyclic systems like pyrimidine, pyrazine, or even non-aromatic heterocycles to alter the core geometry and electronic distribution. cd-bioparticles.net

Hydroxyl Group: The 3-ol (hydroxy) group is a key hydrogen bond donor and can exist in tautomeric equilibrium with the pyridazinone form. nih.gov This group can be replaced with other hydrogen bond donors and acceptors, such as an amino group (NH2), a thiol (SH), or a carboxyl group (COOH), to modify the interaction profile with the target.

The following table illustrates potential bioisosteric replacements for different moieties of this compound and the predicted impact on its properties.

Original MoietyBioisosteric ReplacementPotential Impact
CyclopentylCyclohexyl, Phenyl, IsopropylAltered lipophilicity and steric bulk, potential for new interactions (e.g., pi-stacking)
Pyridazin-3-ol CorePyrimidin-2-ol, Pyrazole, IsoxazoleModified pKa, altered hydrogen bonding pattern, potential for improved metabolic stability
-OH group at C3-NH2, -SH, -CONH2Changes in hydrogen bonding capacity, potential for altered solubility and metabolic profile

Scaffold Hopping and Scaffold Diversification from Pyridazinol Motifs

Scaffold hopping is a computational or synthetic strategy aimed at identifying structurally novel compounds that retain the biological activity of the original lead by mimicking the spatial arrangement of key pharmacophoric features. mdpi.com This approach is particularly useful for generating new intellectual property and overcoming limitations of the initial scaffold, such as poor ADME properties or off-target toxicity. nih.gov

Starting from the this compound core, scaffold hopping can lead to the discovery of diverse chemotypes. The pyridazinone scaffold is considered a "privileged structure" due to its chemical stability and synthetic accessibility, making it a good starting point for diversification. nih.gov For instance, the pyridazinone ring could be replaced by other bicyclic or monocyclic systems that maintain a similar orientation of the cyclopentylamino group and a hydrogen-bonding feature.

One conceptual approach could be to replace the pyridazinone with a pyrido-pyridazinone scaffold, which has been explored for developing novel kinase inhibitors. amazonaws.comresearchgate.net Another strategy could involve ring expansion or contraction of the pyridazine core to explore different geometric constraints. Hybridization of the pyridazine motif with other pharmacologically active moieties is also a viable strategy. For example, linking the pyridazine core to other heterocyclic systems known to possess anticancer activity could yield hybrid molecules with enhanced efficacy. nih.gov

The table below presents hypothetical scaffolds that could be generated through scaffold hopping from the this compound template.

Original ScaffoldHopped ScaffoldRationale for Hopping
This compound2-(Cyclopentylamino)pyrido[3,4-d]pyridazin-1(2H)-oneIntroduction of a fused ring system to enhance rigidity and explore additional binding interactions.
This compound5-(Cyclopentylamino)-1H-pyrazol-3(2H)-oneReplacement of the six-membered pyridazine with a five-membered pyrazole to alter the core geometry and electronic properties.
This compound4-(Cyclopentylamino)-1-hydroxyphthalazin-6(2H)-oneFusion with a benzene ring to increase surface area for potential van der Waals interactions.

Combinatorial Chemistry and Library Synthesis for Lead Optimization

Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, known as a library, which can then be screened for biological activity. nih.gov This high-throughput approach is highly effective for lead optimization by systematically exploring the structure-activity relationship (SAR) around a core scaffold.

For this compound, a combinatorial library could be designed by varying the substituents at different positions of the pyridazinone ring. The synthesis of such libraries often involves solid-phase or solution-phase parallel synthesis techniques. For example, a library of 3,6-disubstituted pyridazine derivatives can be generated to explore the impact of different functional groups on biological activity. nih.gov

A representative combinatorial library design for this compound could involve:

Variation at the 6-position: A diverse set of amines (in place of cyclopentylamine) could be introduced, including various cyclic and acyclic amines, as well as substituted anilines.

Variation at the 2-position (N2 of the pyridazinone): Different alkyl and aryl groups can be attached to the nitrogen atom to explore the steric and electronic requirements in this region.

Variation at other positions of the pyridazinone ring: Substituents such as halogens, alkyls, or alkoxy groups could be introduced at positions 4 and 5 of the pyridazinone ring to further probe the SAR.

The following table provides an example of a combinatorial library design based on the 6-aminopyridazin-3-ol scaffold.

Scaffold PositionR1 (at N2)R2 (at C6-amino)R3 (at C4/C5)
Building Blocks -H, -CH3, -CH2Ph-Cyclopentyl, -Cyclohexyl, -Phenyl, -4-Fluorophenyl-H, -Cl, -F, -CH3

Fragment-Based Drug Design (FBDD) Approaches to Pyridazinol Ligands

Fragment-based drug design (FBDD) is a method for identifying lead compounds by screening small, low-molecular-weight chemical fragments (typically <300 Da) for weak binding to a biological target. nih.gov These initial fragment hits are then optimized and linked together or grown to produce a more potent lead compound.

In the context of the this compound scaffold, an FBDD approach could be used to identify novel binders to a target of interest. The pyridazinol core itself could be considered a fragment. A library of diverse pyridazinol-containing fragments could be screened to identify initial hits. Once a fragment is identified, it can be grown by adding functional groups that extend into adjacent binding pockets of the target protein.

For example, if a simple pyridazinol fragment shows weak binding, the cyclopentylamino group could be added in a stepwise manner, guided by structural information from techniques like X-ray crystallography or NMR spectroscopy, to optimize the interaction with a hydrophobic pocket. This fragment-growing strategy allows for a more efficient exploration of chemical space compared to traditional high-throughput screening.

The table below outlines a conceptual FBDD workflow for developing ligands based on the pyridazinol motif.

FBDD StageDescriptionExample
Fragment Screening A library of small pyridazinol-based fragments is screened for weak binding to the target.3-Hydroxypyridazine
Hit Validation Biophysical techniques (e.g., SPR, NMR) are used to confirm binding and determine the binding mode.Confirmation of 3-Hydroxypyridazine binding to the target's active site.
Fragment Growing Chemical synthesis is used to add functional groups to the fragment hit to improve affinity.Addition of an amino group at the 6-position, followed by various alkyl and aryl substituents.
Fragment Linking Two or more fragments binding to adjacent sites are linked together to create a higher affinity molecule.Linking a pyridazinol fragment to another fragment that binds in a nearby pocket.

Design of Targeted Delivery Systems (Conceptual Chemical Design)

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing systemic toxicity. For a small molecule like this compound, several conceptual targeted delivery strategies can be envisioned.

Small Molecule-Drug Conjugates (SMDCs): This approach involves covalently linking the pyridazinol compound (the "payload") to a small molecule ligand that has a high affinity for a receptor overexpressed on target cells, such as cancer cells. The SMDC would consist of three components: the this compound payload, a linker, and the targeting ligand. cd-bioparticles.net The linker is designed to be stable in circulation but to release the payload upon internalization into the target cell.

Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. acs.org A prodrug of this compound could be designed to improve its solubility, permeability, or to achieve targeted release. For example, the hydroxyl group could be esterified to increase lipophilicity and improve membrane permeability. This ester would then be cleaved by esterases in the body to release the active compound.

Nanocarrier-Based Delivery: The encapsulation of this compound within nanocarriers, such as liposomes or polymeric nanoparticles, offers another avenue for targeted delivery. nih.govnih.gov The surface of these nanocarriers can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific tissues or cells. This approach can also protect the drug from premature degradation and improve its pharmacokinetic profile.

The following table summarizes conceptual targeted delivery systems for this compound.

Delivery SystemConceptual DesignPotential Advantage
SMDC Conjugation of this compound to a folate ligand via a cleavable disulfide linker.Targeted delivery to folate receptor-overexpressing cancer cells.
Prodrug An O-acetyl prodrug of the 3-hydroxyl group.Enhanced oral absorption and bioavailability.
Nanocarrier Encapsulation in PEGylated liposomes decorated with a peptide targeting a specific cell surface receptor.Improved circulation time, reduced off-target toxicity, and enhanced accumulation at the target site.

Conclusion and Future Research Perspectives

Summary of Key Academic Research Findings on 6-(Cyclopentylamino)pyridazin-3-ol

Academic research on this compound and related pyridazinone derivatives has highlighted their potential in various therapeutic areas, primarily focusing on their anti-inflammatory properties. Studies have demonstrated that this class of compounds can act as inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. nih.gov Specifically, certain pyridazinone derivatives have shown promising activity and selectivity towards the PDE4B isoenzyme. nih.gov This is significant because the PDE4B isoform is implicated in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.gov

Research has shown that by inhibiting PDE4B, these compounds can effectively reduce the production of these inflammatory mediators in human primary macrophages. nih.gov For instance, one study identified a pyridazinone derivative, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, which exhibited significant inhibition of PDE4B and subsequently suppressed the release of potent pro-inflammatory cytokines and chemokines. nih.gov This suggests that compounds like this compound could play a role in mitigating inflammatory processes by targeting immune cell activation and recruitment. nih.gov

Furthermore, the anti-inflammatory potential of pyridazinone derivatives has been explored through their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov Certain synthesized pyridazine (B1198779) and pyridazinone derivatives have demonstrated notable inhibitory activity against COX-2, an enzyme involved in the synthesis of prostaglandins (B1171923) which are key mediators of inflammation. nih.gov The most active of these compounds showed half-maximal inhibitory concentration (IC50) values comparable to the established COX-2 inhibitor, celecoxib. nih.gov These findings underscore the potential of the pyridazinone scaffold as a basis for developing new anti-inflammatory agents.

Identification of Remaining Research Gaps and Unaddressed Challenges

Despite the promising findings, significant research gaps remain in the understanding and development of this compound and its analogs. A primary challenge is the high structural similarity between PDE4 isoforms, particularly PDE4B and PDE4D, making the development of highly selective inhibitors difficult. nih.gov While some selectivity for PDE4B has been achieved, further research is needed to enhance this selectivity to minimize potential side effects associated with the inhibition of other PDE4 isoforms. nih.gov

A comprehensive structure-activity relationship (SAR) for this specific compound, this compound, is not yet fully established. While preliminary SAR studies have been initiated for related derivatives by introducing different functional groups, a more systematic exploration is required to optimize the potency and selectivity of the cyclopentylamino-substituted pyridazinol core. nih.gov

Furthermore, the in vivo efficacy and pharmacokinetic profiles of this compound have not been extensively reported in publicly available literature. Most of the current research has focused on in vitro assays and molecular modeling. nih.govnih.gov Therefore, a significant gap exists in translating the promising in vitro anti-inflammatory activity into tangible therapeutic effects in living organisms.

Another unaddressed challenge is the limited scope of biological targets investigated for this class of compounds. While research has primarily focused on PDE4 and COX-2 inhibition, the potential for these molecules to interact with other biological targets remains largely unexplored. A broader screening against a panel of kinases and other enzymes could reveal novel mechanisms of action and therapeutic applications.

Proposed Future Research Directions in Synthetic Chemistry of Pyridazinol Derivatives

A crucial area for future synthetic efforts is the systematic modification of the pyridazinone core to establish a comprehensive structure-activity relationship (SAR). This would involve the synthesis of a diverse library of derivatives with variations at different positions of the pyridazinone ring and the cyclopentylamino moiety. For example, introducing different substituents on the cyclopentyl ring or replacing it with other cycloalkyl or heterocyclic groups could provide valuable insights into the structural requirements for optimal activity and selectivity. vulcanchem.com

Furthermore, the synthesis of hybrid molecules that combine the pyridazinone scaffold with other known pharmacophores is a promising avenue. This approach aims to create multifunctional molecules with enhanced biological activity or improved pharmacokinetic properties. nih.gov For instance, incorporating moieties known to interact with specific biological targets could lead to the development of dual-action inhibitors or compounds with novel mechanisms of action.

Finally, the development of synthetic strategies that allow for the stereoselective synthesis of chiral pyridazinol derivatives is an important future direction. Many biological targets exhibit stereospecific binding, and the individual enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. Therefore, the ability to synthesize and evaluate enantiomerically pure compounds is essential for the development of safer and more effective therapeutic agents.

Advancements in Computational and Theoretical Studies for Pyridazinol Derivatives

Computational and theoretical studies have become indispensable tools in modern drug discovery and can significantly accelerate the development of pyridazinol derivatives. Molecular docking simulations have already been employed to understand the binding modes of these ligands within the active sites of their target enzymes, such as PDE4. nih.gov Future advancements in this area should focus on utilizing more sophisticated computational methods, such as molecular dynamics (MD) simulations, to provide a more dynamic and realistic picture of the ligand-protein interactions.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool that can guide the design of new pyridazinol derivatives. nih.gov By establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can predict the activity of novel, unsynthesized compounds. nih.gov This allows for the prioritization of synthetic efforts towards molecules with the highest predicted potency.

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. nih.gov Early-stage in silico prediction of these properties can help to identify and eliminate compounds with unfavorable pharmacokinetic profiles or potential toxicity issues, thereby reducing the time and cost associated with drug development. Density Functional Theory (DFT) calculations can also be employed to investigate the electronic properties of pyridazinol derivatives, providing insights into their reactivity and potential as corrosion inhibitors or in other material science applications. researchgate.net

Outlook on Novel Mechanistic Insights and Target Identification for this compound

The future of research on this compound and its analogs lies in uncovering novel mechanistic insights and identifying new biological targets. While the anti-inflammatory effects through PDE4 and COX-2 inhibition are promising, a broader understanding of the compound's mechanism of action is needed.

One avenue for future investigation is the exploration of its effects on other signaling pathways involved in inflammation and other disease processes. Techniques such as chemoproteomics and thermal shift assays can be used to identify direct binding partners of this compound within the cell, potentially revealing novel targets and mechanisms of action.

Moreover, the potential for this class of compounds to act as vasodilators by modulating endothelial nitric oxide synthase (eNOS) presents an exciting research direction. nih.gov Recent studies on other pyridazin-3-one derivatives have shown their ability to increase eNOS mRNA expression and nitric oxide levels, leading to vasorelaxation. nih.gov Investigating whether this compound shares this activity could open up new therapeutic applications in cardiovascular diseases.

Finally, a systematic screening of this compound against a broad panel of kinases and other enzymes could lead to the identification of entirely new therapeutic targets. This unbiased approach could uncover unexpected biological activities and pave the way for the development of this compound for a wider range of diseases beyond inflammation. The structural similarity to other biologically active heterocyclic compounds suggests that the pyridazinol scaffold may have a rich and diverse pharmacology waiting to be discovered.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Cyclopentylamino)pyridazin-3-ol, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a similar pyridazine derivative synthesized by reacting cyclopentylamine with a halogenated pyridazinone precursor under reflux in a polar aprotic solvent (e.g., DMF or DMSO) . Yield optimization may involve:

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions .
  • Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC-UV/HRMS : Use reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (0.1% formic acid) at 254 nm for purity assessment .
  • NMR spectroscopy : Confirm cyclopentylamino substitution via ¹H-NMR (δ 3.5–4.0 ppm for NH coupling) and ¹³C-NMR (cyclopentyl carbons at δ 25–35 ppm) .
  • XRD : If crystalline, analyze polymorphic forms (e.g., anhydrate vs. hydrate) using single-crystal X-ray diffraction .

Q. What solvents are suitable for solubility studies of this compound in pharmaceutical applications?

  • Methodological Answer : Follow protocols from for pyridazinone analogs:

  • Solvent selection : Test aqueous buffers (pH 1.2–7.4), ethanol, PEG-400, and DMSO.
  • Shake-flask method : Saturate solvents with the compound, equilibrate at 25°C for 24 h, and quantify via UV-Vis spectroscopy (λmax ~270 nm) .
  • Thermodynamic analysis : Calculate Hansen solubility parameters to predict miscibility .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound derivatives in enzyme inhibition?

  • Methodological Answer :

  • Scaffold modification : Synthesize analogs with substituents at the pyridazine C-4/C-5 positions (e.g., halides, alkyl groups) .
  • Enzyme assays : Test inhibitory activity against targets like PCSK9 ( ) or NMDA receptors ( ) using fluorescence-based assays (e.g., FRET for PCSK9 binding) .
  • Computational modeling : Perform docking studies with AutoDock Vina to predict binding modes in enzyme active sites .

Q. What biocatalytic strategies can produce this compound with higher stereoselectivity?

  • Methodological Answer :

  • Whole-cell biocatalysis : Use engineered Burkholderia sp. strains ( ) for regioselective hydroxylation/amination of pyridazine precursors .
  • Enzyme immobilization : Immobilize aminotransferases on chitosan beads to enhance reusability and stability .
  • Reaction monitoring : Track enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) .

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Data triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • PK/PD analysis : Measure plasma/tissue concentrations in animal models to correlate exposure with efficacy .
  • Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS to explain discrepancies .

Q. What strategies mitigate oxidative degradation of this compound during storage?

  • Methodological Answer :

  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring .
  • Excipient screening : Add antioxidants (e.g., BHT) or use amber glass vials to reduce photodegradation .
  • Solid-state stabilization : Formulate as a co-crystal with succinic acid to enhance lattice stability .

Methodological Considerations for Data Analysis

Q. How can researchers resolve spectral overlaps in NMR characterization of cyclopentylamino derivatives?

  • Methodological Answer :

  • 2D NMR techniques : Use HSQC and HMBC to assign overlapping proton signals (e.g., cyclopentyl CH₂ vs. pyridazine protons) .
  • Variable temperature NMR : Reduce signal broadening by analyzing samples at 50°C in DMSO-d₆ .

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (IC₅₀ ± 95% CI) using GraphPad Prism .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

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Reactant of Route 1
6-(Cyclopentylamino)pyridazin-3-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.